molecular formula C20H19N3O5S2 B2773510 6-ethyl 3-methyl 2-(benzo[d]thiazole-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-36-3

6-ethyl 3-methyl 2-(benzo[d]thiazole-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No. B2773510
CAS RN: 864926-36-3
M. Wt: 445.51
InChI Key: HFSCASNZEFJLBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . Benzothiazole is a derivative of thiazole .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Reactions

  • Research has focused on synthesizing ethyl amino-substituted phenyl-cyano-carboxylate derivatives, including reactions with different arylidinemalononitrile derivatives and cyanoacrylate derivatives, to produce various novel compounds. These synthetic routes highlight the compound's versatility in creating new chemical entities, which could have implications for materials science, pharmaceuticals, and more (H. M. Mohamed, 2014).

Derivative Compounds and Their Applications

  • Novel pyrido and thieno pyrimidines have been synthesized, displaying the potential for these compounds in the development of new heterocyclic systems. Such systems are crucial for the development of pharmaceuticals and agrochemicals due to their diverse biological activities (E. A. Bakhite et al., 2005).

Potential Biological Activities

  • The synthesis of benzothiazole-containing derivatives and their evaluation for antimicrobial, antioxidant, and antitubercular activities showcase the potential pharmaceutical applications of these compounds. This highlights the importance of such chemical structures in medicinal chemistry for discovering new therapeutic agents (Manoj N. Bhoi et al., 2016).

Material Science Applications

  • Thiazolo[3,2-a]pyrimidines and their structural modifications have been studied for changes in supramolecular aggregation, providing insights into their conformational features. This research can inform the development of novel materials with specific optical or electronic properties (H. Nagarajaiah et al., 2014).

Future Directions

Thiazole derivatives have been the subject of much research due to their diverse biological activities . Future research may continue to explore the potential applications of these compounds in drug discovery and organic synthesis.

properties

IUPAC Name

6-O-ethyl 3-O-methyl 2-(1,3-benzothiazole-6-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S2/c1-3-28-20(26)23-7-6-12-15(9-23)30-18(16(12)19(25)27-2)22-17(24)11-4-5-13-14(8-11)29-10-21-13/h4-5,8,10H,3,6-7,9H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSCASNZEFJLBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethyl 3-methyl 2-(benzo[d]thiazole-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.